molecular formula C11H15Cl2NO B1349331 4-(3-Chlorophenoxy)piperidine hydrochloride CAS No. 65367-99-9

4-(3-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B1349331
CAS No.: 65367-99-9
M. Wt: 248.15 g/mol
InChI Key: RCKZZPLYUQTPMJ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a piperidine derivative where the piperidine ring is substituted with a 3-chlorophenoxy group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-(3-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-hydroxypiperidine with 3-chlorophenol in the presence of a suitable base to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(3-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Chlorophenoxy)piperidine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Chlorophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-(4-Chlorophenoxy)piperidine hydrochloride
  • 4-(2-Chlorophenoxy)piperidine hydrochloride
  • 4-(3,4-Dichlorophenoxy)piperidine hydrochloride

These compounds share similar structures but differ in the position and number of chlorine atoms on the phenoxy group. The unique positioning of the chlorine atom in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-(3-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZZPLYUQTPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370677
Record name 4-(3-Chlorophenoxy)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65367-99-9
Record name 4-(3-Chlorophenoxy)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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